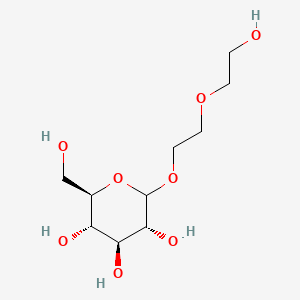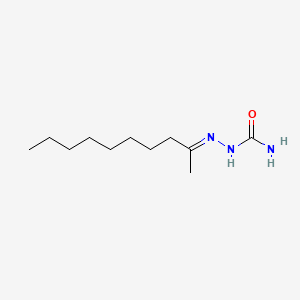
Hydrazinecarboxamide, 2-(1-methylnonylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(1-methylnonylidene)- is an organic compound with the molecular formula C10H21N3O. It belongs to the class of hydrazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methylnonylidene)- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylnonylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as oxides and hydroxides.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-(1-methylnonylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various hydrazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylnonylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be compared with other similar compounds such as:
Hydrazinecarboxamide, 2-(1-methylethylidene)-: This compound has a similar structure but with a shorter alkyl chain. It exhibits similar chemical reactivity but may have different biological activities.
Hydrazinecarboxamide, 2-(1-methylheptylidene)-: This compound has a slightly shorter alkyl chain and may have different physical properties and reactivity.
Hydrazinecarboxamide, 2-(1-methylhexylidene)-: This compound has an even shorter alkyl chain and may exhibit different solubility and stability.
The uniqueness of Hydrazinecarboxamide, 2-(1-methylnonylidene)- lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
3622-72-8 |
|---|---|
Formule moléculaire |
C11H23N3O |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
[(E)-decan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H23N3O/c1-3-4-5-6-7-8-9-10(2)13-14-11(12)15/h3-9H2,1-2H3,(H3,12,14,15)/b13-10+ |
Clé InChI |
WUSLXBBONUZGFT-JLHYYAGUSA-N |
SMILES isomérique |
CCCCCCCC/C(=N/NC(=O)N)/C |
SMILES canonique |
CCCCCCCCC(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


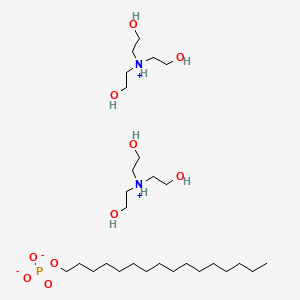

![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)


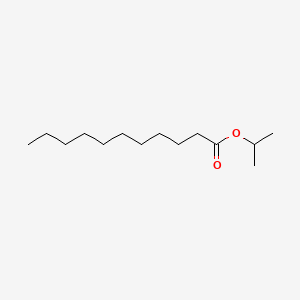
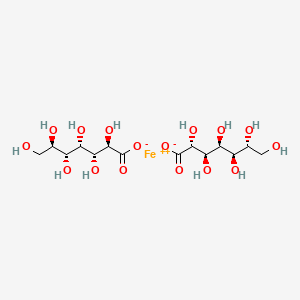
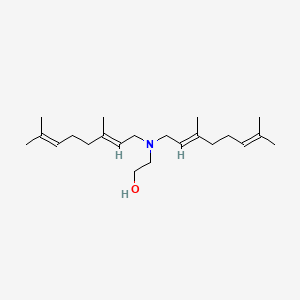
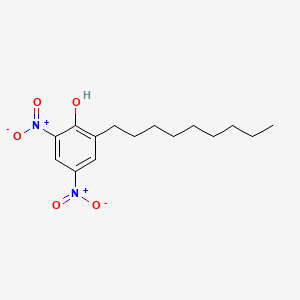


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)

